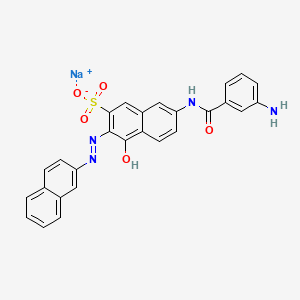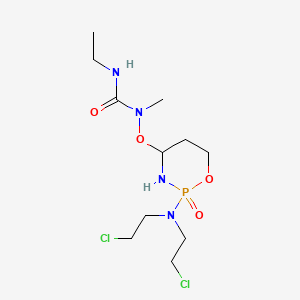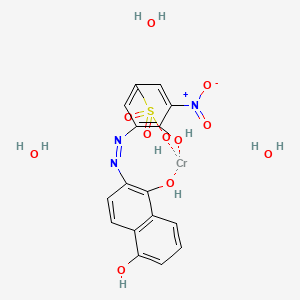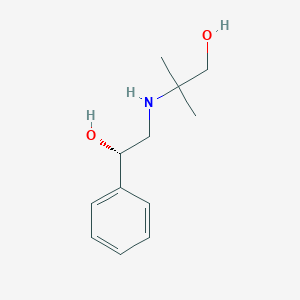
Fepradinol, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It has garnered attention for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases . Fepradinol functions primarily as a beta-adrenergic receptor antagonist, which plays a critical role in the regulation of heart rate, myocardial contractility, and vascular tone .
Méthodes De Préparation
The synthesis of Fepradinol involves several steps, including the reaction of 2-phenylethylamine with acetone to form the intermediate, followed by reduction and subsequent reaction with formaldehyde and hydrogen cyanide . The industrial production methods typically involve optimizing these reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Fepradinol undergoes various chemical reactions, including:
Oxidation: Fepradinol can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: It can be reduced to form alcohols or amines.
Substitution: Fepradinol can undergo substitution reactions with halogens or other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halogens . The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Fepradinol has a wide range of scientific research applications, including:
Mécanisme D'action
Fepradinol exerts its effects primarily through beta-adrenergic receptor antagonism . By blocking these receptors, Fepradinol diminishes the effects of catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate, reduction in cardiac contractility, and dilation of blood vessels . Additionally, Fepradinol exhibits intrinsic sympathomimetic activity, providing a stabilizing effect on heart rate and blood pressure . It also impacts the renin-angiotensin-aldosterone system by inhibiting renin release, further contributing to its blood pressure-lowering effects .
Comparaison Avec Des Composés Similaires
Fepradinol is unique in its combination of beta-adrenergic receptor antagonism and intrinsic sympathomimetic activity . Similar compounds include:
Propranolol: A non-selective beta-blocker used to treat hypertension and anxiety.
Atenolol: A selective beta1 receptor antagonist used to treat cardiovascular diseases.
Metoprolol: Another selective beta1 receptor antagonist used for similar therapeutic purposes.
Fepradinol’s unique properties, such as its intrinsic sympathomimetic activity, distinguish it from these other beta-blockers .
Propriétés
Numéro CAS |
1992829-67-0 |
|---|---|
Formule moléculaire |
C12H19NO2 |
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
2-[[(2S)-2-hydroxy-2-phenylethyl]amino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3/t11-/m1/s1 |
Clé InChI |
PVOOBRUZWPQOER-LLVKDONJSA-N |
SMILES isomérique |
CC(C)(CO)NC[C@H](C1=CC=CC=C1)O |
SMILES canonique |
CC(C)(CO)NCC(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


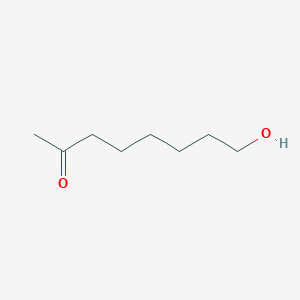
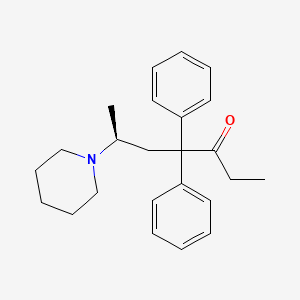
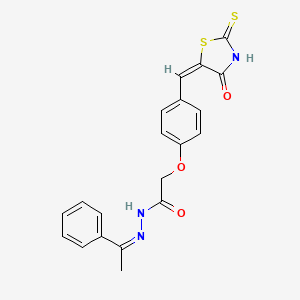
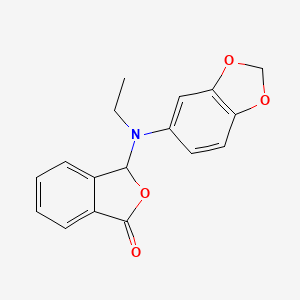
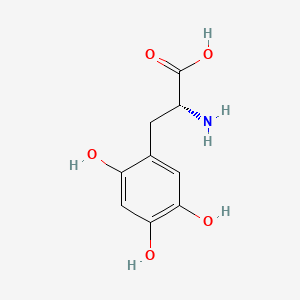
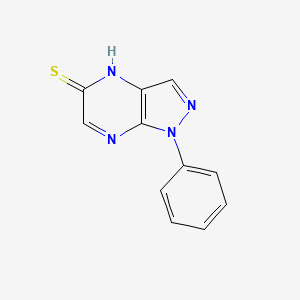
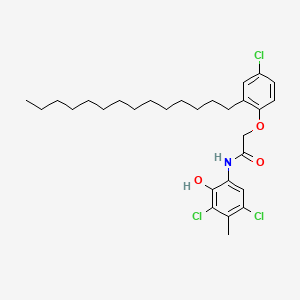



![6-(2,4-dichlorophenyl)-14-methoxy-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12701243.png)
